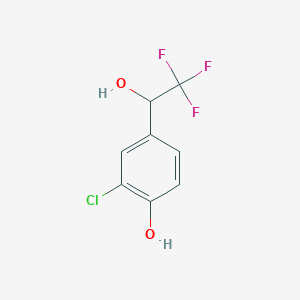
2-Chloro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol is an organic compound with the molecular formula C8H6ClF3O2 It is characterized by the presence of a chloro group, a trifluoromethyl group, and a hydroxyethyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol typically involves the reaction of 2-chlorophenol with trifluoroacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxyethyl group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound. The scalability of the process is crucial for meeting the demands of various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 2-chloro-4-(2,2,2-trifluoro-1-oxoethyl)phenol.
Reduction: Formation of 2-chloro-4-(2,2,2-trifluoro-1-hydroxyethyl)benzene.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyethyl group can form hydrogen bonds with target molecules, influencing their activity. The chloro group may participate in electrophilic interactions, further modulating the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-fluorophenol: Similar structure but with a fluorine atom instead of the trifluoromethyl group.
4-Chloro-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol: Positional isomer with the chloro and hydroxyethyl groups swapped.
Uniqueness
2-Chloro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications.
Eigenschaften
Molekularformel |
C8H6ClF3O2 |
|---|---|
Molekulargewicht |
226.58 g/mol |
IUPAC-Name |
2-chloro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H6ClF3O2/c9-5-3-4(1-2-6(5)13)7(14)8(10,11)12/h1-3,7,13-14H |
InChI-Schlüssel |
TZBYRJFCFOHDJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


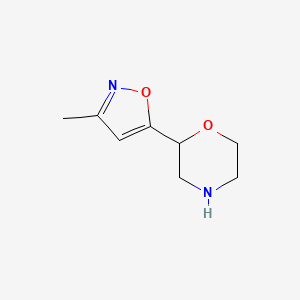
![7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15309236.png)
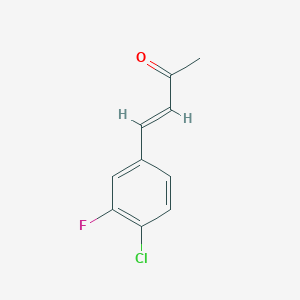
![3-[(Propan-2-yloxy)methyl]azetidine](/img/structure/B15309241.png)

![(1S,6R)-2-Azabicyclo[4.2.0]octane](/img/structure/B15309251.png)
![5-Bromo-4-methylbenzo[d][1,3]dioxole](/img/structure/B15309256.png)
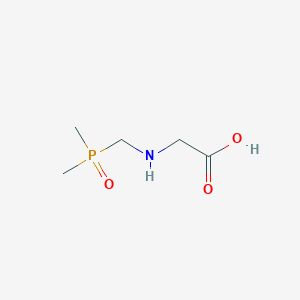

![Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B15309268.png)
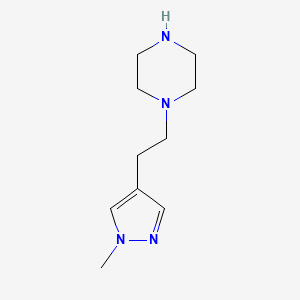
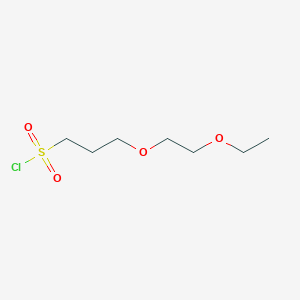
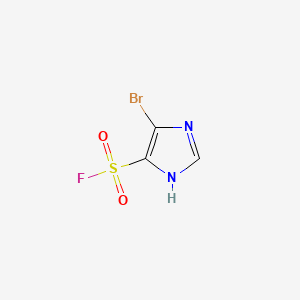
![4-[Difluoro(phenyl)methyl]-1,3-thiazol-2-aminehydrochloride](/img/structure/B15309309.png)
